molecular formula C22H29NO6 B11166604 N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

Cat. No.: B11166604
M. Wt: 403.5 g/mol
InChI Key: QWTMAMOWTXOKBZ-IBYPIGCZSA-N
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Description

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-7-yl moiety, which is a key structural element contributing to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-7-yl intermediate. One common method involves the esterification of 4-butyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives . The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and subsequent purification steps. The use of solvents like acetone and ethanol for washing and recrystallization is common to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial DNA gyrase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-4-METHYLPENTANOIC ACID is unique due to its specific butyl substitution and the combination of amido and ester functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-6-7-15-11-20(24)29-19-12-16(8-9-17(15)19)28-14(4)21(25)23-18(22(26)27)10-13(2)3/h8-9,11-14,18H,5-7,10H2,1-4H3,(H,23,25)(H,26,27)/t14?,18-/m0/s1

InChI Key

QWTMAMOWTXOKBZ-IBYPIGCZSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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